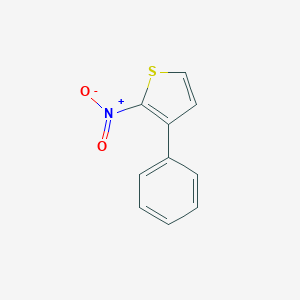

2-Nitro-3-phenylthiophene

Description

BenchChem offers high-quality 2-Nitro-3-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23g/mol |

IUPAC Name |

2-nitro-3-phenylthiophene |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

MSNCSAQUJCKFMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic data for 2-Nitro-3-phenylthiophene (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Nitro-3-phenylthiophene , a critical intermediate in the synthesis of fused heterocyclic systems such as thieno[3,2-b]indoles. The data and protocols below are synthesized from advanced organic synthesis literature, specifically focusing on the Suzuki-Miyaura cross-coupling pathways utilized in thiophene functionalization.

Executive Summary & Compound Profile

2-Nitro-3-phenylthiophene is a regioisomer of the nitro-phenylthiophene family. Its correct identification is pivotal because nitration of 3-phenylthiophene often yields a mixture of isomers (2-nitro and 5-nitro), requiring rigorous spectroscopic differentiation.

-

Chemical Formula: C

H -

Molecular Weight: 205.23 g/mol

-

CAS Number: (Isomer specific) Note: Often indexed under general nitro-phenylthiophenes; specific characterization relies on synthesis route verification.

-

Key Application: Precursor for reductive cyclization to 4H-thieno[3,2-b]indole derivatives.

Synthesis Context for Spectral Interpretation

Understanding the synthetic origin is essential for anticipating impurities (e.g., unreacted halides or regioisomers).

-

Primary Route: Suzuki-Miyaura cross-coupling of 3-bromo-2-nitrothiophene with phenylboronic acid .[1]

-

Catalyst System: Pd(OAc)

/ P(C -

Implication: This route unequivocally establishes the regiochemistry as 2-nitro-3-phenyl (retaining the nitro group at position 2 and substituting the bromine at position 3), avoiding the ambiguity of direct nitration.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway ensuring regiochemical fidelity of 2-nitro-3-phenylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation. The key challenge is distinguishing the 2-nitro-3-phenyl isomer from the 3-nitro-2-phenyl isomer.

H NMR (Proton NMR)

-

Solvent: CDCl

(Chloroform-d) -

Frequency: 400 MHz (Recommended)

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Thiophene H-5 | 7.60 – 7.75 | Doublet (d) | 1H | ||

| Thiophene H-4 | 7.10 – 7.20 | Doublet (d) | 1H | ||

| Phenyl Ar-H | 7.35 – 7.55 | Multiplet (m) | 5H | N/A | Overlapping aromatic signals from the phenyl substituent. |

Expert Insight - Regioisomer Distinction:

-

2-Nitro-3-phenylthiophene (Target): The H-5 proton is at position 5. In 2-nitrothiophenes, the 5-position is strongly deshielded due to resonance participation with the nitro group (positive charge character at C5). Expect H-5 to be significantly downfield (>7.6 ppm).

-

3-Nitro-2-phenylthiophene (Isomer): The H-5 proton is at position 5, but the nitro group is at 3. The resonance effect of a 3-nitro group on position 5 is weaker than that of a 2-nitro group.

C NMR (Carbon NMR)

-

Solvent: CDCl

| Carbon Environment | Shift ( | Type | Notes |

| C-NO | ~145 - 150 | Quaternary | Broad/weak due to N-quadrupole; deshielded. |

| C-Ph (C3) | ~138 - 142 | Quaternary | Ipso to phenyl ring. |

| Thiophene C5 | ~130 - 132 | CH | |

| Thiophene C4 | ~127 - 129 | CH | |

| Phenyl Carbons | 128 - 130 | CH | Typical aromatic region (ortho, meta, para). |

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitro group and the thiophene ring integrity.

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

-

Key Absorption Bands:

| Functional Group | Wavenumber (cm | Intensity | Description |

| NO | 1500 – 1540 | Strong | Characteristic nitro stretch. |

| NO | 1330 – 1360 | Strong | Characteristic nitro stretch. |

| C=C (Thiophene) | 1400 – 1450 | Medium | Thiophene ring breathing modes. |

| C-H (Aromatic) | 3050 – 3100 | Weak | C-H stretching of thiophene and phenyl rings. |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and characteristic fragmentation patterns for nitro-aromatics.

-

Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

-

Molecular Ion (M

):

Fragmentation Pathway

Nitro compounds typically undergo sequential loss of NO

-

M

(205): Base peak or high intensity. -

[M - NO

] -

[M - NO]

(175): Loss of nitric oxide (30 Da), followed by rearrangement to form a cyclic sultine or expulsion of CO. -

Isotopic Pattern: Look for the M+2 peak at

207 with an intensity of ~4.5% relative to the molecular ion, confirming the presence of one Sulfur atom (

MS Fragmentation Logic (DOT Diagram)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol: Characterization Workflow

To ensure data integrity when characterizing this compound, follow this self-validating protocol:

-

Purification: Ensure the sample is purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Impurities from the Suzuki coupling (e.g., phosphine oxides) can obscure the aromatic region in NMR.

-

MS Check: Run GC-MS first. If

205 is the dominant peak and the retention time is distinct from the starting material (3-bromo-2-nitrothiophene, -

NMR Validation:

-

Acquire

H NMR in CDCl -

Pass Criteria: Observation of two distinct doublets (

Hz) for the thiophene ring. If you see complex multiplets or different couplings, you may have the wrong isomer or a mixture. -

Integration Check: Ratio of Phenyl (5H) to Thiophene (1H + 1H) must be 5:1:1.

-

-

Melting Point: Recrystallize from ethanol/water. Expected MP range: ~170–177 °C (Note: Derivatives like the morpholino-analog melt in this range; pure nitro-phenylthiophene melting points should be verified against the specific batch certificate or Mažeikaitė et al. data).

References

-

Mažeikaitė, R. (2015).[2][3] Search for synthetic methods of compounds containing thiophene, indole and pyrazole framework. Doctoral Dissertation, Vilnius University (Vilniaus universitetas).[2]

-

Mažeikaitė, R., Labanauskas, L., et al. (2015).[2][3] Synthesis of 2,3-disubstituted thiophenes via Suzuki-Miyaura cross-coupling. Chemija / Arkivoc (Relevant section on 3-bromo-2-nitrothiophene coupling).

-

Gronowitz, S., et al. (1984).[4] Palladium Catalyzed Synthesis of Unsymmetrical Bithienyls. Chemica Scripta. (Foundational Suzuki coupling protocols for thiophenes).

Sources

2-Nitro-3-phenylthiophene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitro-3-phenylthiophene

Introduction: A Heterocycle of Strategic Importance

2-Nitro-3-phenylthiophene is a substituted aromatic heterocycle that holds significant interest for researchers in medicinal chemistry and materials science. The molecule strategically combines three key components: a thiophene ring, a versatile scaffold in numerous biologically active compounds; a phenyl substituent, which modulates electronic properties and provides a vector for further functionalization; and a nitro group, a powerful electron-withdrawing moiety that profoundly dictates the molecule's reactivity.

This guide provides an in-depth exploration of the chemical properties and reactivity of 2-nitro-3-phenylthiophene. We will dissect the electronic interplay between the substituents and the heterocyclic core, offering field-proven insights into its synthetic utility. The narrative will focus on the causality behind its reactivity, providing detailed, self-validating experimental protocols for key transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

PART 1: Synthesis and Physicochemical Properties

The synthesis of 2-nitro-3-phenylthiophene is not commonly reported as a direct, single-step procedure. A logical and effective synthetic strategy involves a two-step process: the formation of the 3-phenylthiophene precursor followed by its regioselective nitration.

Proposed Synthetic Pathway

A robust method for creating the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is widely used in industrial and laboratory synthesis for its high yields and tolerance of various functional groups.[3][4] The subsequent nitration must then be controlled to achieve the desired 2-nitro isomer.

Figure 1: Proposed two-step synthesis of 2-nitro-3-phenylthiophene.

Causality of Regioselectivity in Nitration: The nitration of 3-phenylthiophene is an electrophilic aromatic substitution. The sulfur atom in the thiophene ring is a powerful ortho-, para-director, strongly activating the C2 and C5 positions towards electrophilic attack. The phenyl group at C3 has a weaker directing effect. Therefore, the incoming nitronium ion (NO₂⁺) will preferentially attack the more activated C2 and C5 positions. Steric hindrance from the adjacent phenyl group at C3 makes the C2 position slightly more favored than the C5 position, leading to 2-nitro-3-phenylthiophene as the major product.[5][6]

Physicochemical & Spectroscopic Data

While specific experimental data for 2-nitro-3-phenylthiophene is not widely published, its properties can be predicted based on analogous compounds.

| Property | Predicted Value / Characteristic | Justification & References |

| Molecular Formula | C₁₀H₇NO₂S | - |

| Molecular Weight | 205.24 g/mol | - |

| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are often colored.[7] |

| Melting Point | > 90-93 °C | The melting point is expected to be higher than that of the 3-phenylthiophene precursor (90-93 °C) due to increased polarity and molecular weight.[8] |

| Solubility | Soluble in common organic solvents (e.g., CHCl₃, THF, Acetone); Insoluble in water. | Typical for moderately polar organic compounds. |

| ¹H NMR | Thiophene H4/H5: ~7.5-8.5 ppm (doublets); Phenyl H: ~7.4-7.6 ppm (multiplet) | The electron-withdrawing nitro group will deshield the adjacent thiophene protons, shifting them downfield.[9][10] |

| ¹³C NMR | Thiophene C2 (bearing NO₂): ~150 ppm; Thiophene C3 (bearing Ph): ~135 ppm | The carbon attached to the nitro group (C2) will be significantly deshielded.[10] |

| IR Spectroscopy | ~1520 & ~1340 cm⁻¹ (asymmetric & symmetric NO₂ stretch); ~3100 cm⁻¹ (Aromatic C-H stretch) | These are characteristic, strong absorption bands for nitroaromatic compounds.[9][11] |

PART 2: Reactivity and Mechanistic Insights

The reactivity of 2-nitro-3-phenylthiophene is dominated by the powerful electron-withdrawing nature of the nitro group at the C2 position. This substituent fundamentally alters the electronic landscape of the thiophene ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of 2-nitro-3-phenylthiophene. The nitro group is essential for this transformation; without it, the electron-rich thiophene ring would be highly resistant to attack by nucleophiles.

Mechanism of Action: The reaction proceeds via an addition-elimination mechanism.[12][13]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide at the C2 or C5 position). For this to occur on 2-nitro-3-phenylthiophene, a leaving group would need to be present, typically at the C5 position. However, the nitro group itself can, under forcing conditions with very strong nucleophiles, act as the leaving group. The primary role of the nitro group is activation.

-

Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[14] The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction. This stabilization is only possible when the nitro group is positioned ortho or para to the site of attack.[15][16]

-

Elimination & Rearomatization: The leaving group is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.[12] This is typically the fast step of the reaction.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Phenylthiophene 95 2404-87-7 [sigmaaldrich.com]

- 9. academic.oup.com [academic.oup.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Electronic Perturbation of the Thiophene Core: A Guide to Nitro and Phenyl Substituent Effects

Topic: Exploring the Electronic Effects of Nitro and Phenyl Groups in Thiophene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thiophene ring serves as a fundamental scaffold in both medicinal chemistry (as a bioisostere of benzene) and organic electronics (as a conductive polymer monomer). Its electronic landscape is highly susceptible to substituent effects due to the polarizability of the sulfur atom and the aromatic

This guide provides a technical deep-dive into the opposing yet complementary electronic effects of Nitro (

Theoretical Framework: The "Push-Pull" Electronic System

To understand the reactivity and properties of substituted thiophenes, one must analyze the perturbation of the molecular orbitals.

Molecular Orbital (MO) Theory

-

Thiophene (Reference): Electron-rich heteroaromatic. The sulfur atom donates electron density into the ring via its

-orbitals, making the carbons nucleophilic. -

Effect of Nitro Group (

):-

Inductive Effect (-I): Strong withdrawal of electron density through the

-framework. -

Mesomeric Effect (-M): Resonance withdrawal of

-electrons. -

MO Consequence: Drastically lowers the LUMO energy, making the ring electron-deficient and susceptible to nucleophilic attack (e.g.,

) while deactivating it toward electrophilic substitution.

-

-

Effect of Phenyl Group (

):-

Conjugation (+M): Extends the

-system length. -

MO Consequence: Raises the HOMO energy due to increased delocalization length.

-

-

Combined Effect (2-Nitro-5-Phenylthiophene):

-

The presence of an electron donor (Phenyl) at C5 and an acceptor (Nitro) at C2 creates a Push-Pull system.

-

Band Gap Narrowing: The simultaneous raising of the HOMO and lowering of the LUMO results in a significantly reduced HOMO-LUMO gap compared to the unsubstituted thiophene.

-

Visualization of Electronic Flow

The following diagram illustrates the directional flow of electron density in a 2-nitro-5-phenylthiophene system, highlighting the resonance contributions.

Synthesis & Structural Characterization[1][2][3]

Synthesizing these derivatives requires careful selection of protocols to manage regioselectivity. The nitro group deactivates the ring, making subsequent electrophilic additions difficult, while the phenyl group activates it.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling (Recommended)

This route is preferred for drug discovery and materials science due to its modularity and lack of harsh nitration conditions which can degrade complex substrates.

Target: 2-Nitro-5-phenylthiophene Precursors: 5-Bromo-2-nitrothiophene + Phenylboronic acid

Step-by-Step Methodology:

-

Reagents:

-

5-Bromo-2-nitrothiophene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

-

-

Procedure:

-

Degas the solvent mixture with

for 30 minutes (Critical for Pd catalyst longevity). -

Add halide, boronic acid, and base to the reaction vessel.

-

Add catalyst under inert atmosphere.[1]

-

Reflux at 85°C for 12–16 hours.

-

Monitor via TLC (Hexane/EtOAc 8:2).

-

-

Workup:

-

Cool to RT, dilute with water, extract with dichloromethane (DCM).

-

Wash organic layer with brine, dry over

. -

Purify via silica gel column chromatography.

-

Protocol B: Direct Regioselective Nitration

Target: 2-Nitro-5-phenylthiophene Precursor: 2-Phenylthiophene

Mechanism: The phenyl group at C2 directs the incoming electrophile (

Step-by-Step Methodology:

-

Reagents:

-

2-Phenylthiophene (1.0 eq)

-

Acetic Anhydride (

) -

Fuming Nitric Acid (

)

-

-

Procedure:

-

Dissolve 2-phenylthiophene in

at 0°C. -

Prepare a solution of mild nitrating agent: Acetyl nitrate (generated in situ by adding

to -

Add acetyl nitrate solution dropwise to the substrate. Caution: Exothermic. Maintain T < 20°C to prevent di-nitration or ring opening.

-

Stir for 2 hours at RT.

-

-

Validation:

-

Quench with ice water. Filter the yellow precipitate.

-

Self-Validating Check:

NMR should show two doublets for the thiophene protons (approx 7.0–8.0 ppm) with a coupling constant

-

Synthesis Workflow Diagram

Electronic Characterization: Spectroscopy & Electrochemistry[2]

The introduction of these groups alters the physicochemical fingerprint of the molecule.

Comparative Data Table

The following table summarizes the shift in properties relative to unsubstituted thiophene.

| Property | Thiophene (Ref) | 2-Nitrothiophene | 2-Phenylthiophene | 2-Nitro-5-Phenylthiophene |

| Electronic Nature | Electron Rich | Electron Deficient | Extended Conjugation | Push-Pull System |

| Hammett | N/A | +0.78 (Strong EWG) | -0.01 (Weak EDG) | N/A (Composite) |

| UV-Vis | ~231 nm | ~290 nm (Red shift) | ~285 nm | ~350–390 nm (Strong ICT*) |

| Oxidation Potential | High | Very High (Hard to oxidize) | Moderate | Moderate/High |

| Reduction Potential | Very Negative | Less Negative (Facile red.) | Negative | Accessible (reversible) |

| Major Application | Solvent/Building Block | Electrophile for | Conductive Polymers | Nonlinear Optics / OLEDs |

*ICT = Intramolecular Charge Transfer

Hammett Substituent Analysis

In the context of thiophene, standard benzene Hammett constants (

-

2-Thienyl as a Substituent: Acts as an electron donor (

to -

Substituents on Thiophene:

-

Nitro at C2: The sensitivity to resonance effects is higher than in benzene because the C2-C3 bond has more double-bond character. The nitro group effectively "locks" electron density, raising the ionization potential.

-

Phenyl at C5: Provides a reservoir of electrons. In the "Push-Pull" system, the phenyl group stabilizes the radical cation formed during oxidation, while the nitro group stabilizes the radical anion formed during reduction.

-

Electrochemical Behavior (Cyclic Voltammetry)

-

Reduction: The nitro group introduces a reversible one-electron reduction wave at significantly less negative potentials (approx -1.1 V vs

) compared to the thiophene ring reduction. This is the "LUMO-based" process. -

Oxidation: The phenyl group facilitates oxidation (HOMO-based).

-

Result: A narrowed electrochemical band gap, making these materials suitable for organic semiconductors .

Reactivity Profiles & Applications

Reactivity

-

Nucleophilic Aromatic Substitution (

):-

The nitro group activates the thiophene ring toward nucleophiles. A halogen at the 5-position (e.g., 2-bromo-5-nitrothiophene) is highly reactive toward amines or thiols, much more so than bromobenzene.

-

Mechanism:[2][3][4][5][6] Formation of a Meisenheimer-like complex stabilized by the nitro group and the sulfur atom.

-

-

Electrophilic Aromatic Substitution (EAS):

-

The nitro group deactivates the ring. If nitrating 2-nitrothiophene further, the second nitro group enters the 4-position (meta-like), but the reaction is sluggish.

-

In 2-nitro-5-phenylthiophene, the phenyl ring is more electron-rich than the nitro-thiophene core, so electrophilic attack (e.g., bromination) will likely occur on the phenyl ring (para position), not the thiophene.

-

Applications in Drug Design

-

Metabolic Stability: The thiophene ring is often metabolically labile (S-oxidation). The introduction of a strong EWG like Nitro reduces the electron density on Sulfur, preventing oxidation to the sulfoxide/sulfone.

-

Bioisosterism: 2-Phenylthiophene is a bioisostere of biphenyl. Adding a nitro group can mimic polarized biphenyl systems found in certain antimicrobials or kinase inhibitors.

References

-

Synthesis of 2-Nitrothiophene

-

Suzuki Coupling Protocols

-

Electronic Properties of Thiophenes

- Title: "Substituent Effect on the Nucleophilic Arom

- Source: NIH / Journal of Comput

-

URL:[Link] (General reference for computational reactivity)

-

Hammett Constants

- Title: "Hammett Substituent Constants Defined"

- Source: Hansch, C., et al. Chem. Rev.

-

URL:[Link]

-

Spectroscopic Data

- Title: "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)..."

- Source: Biointerface Research in Applied Chemistry, 2021.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

An In-depth Technical Guide to the Synthesis and Properties of Nitrophenylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of 2-Nitro-3-phenylthiophene and a Strategic Pivot to a Broader Context

Initial inquiries into the specific compound 2-Nitro-3-phenylthiophene revealed a significant gap in the available scientific literature. Comprehensive searches of authoritative chemical databases, including PubChem, and major commercial supplier catalogs yielded no verifiable CAS number, established IUPAC name, or detailed experimental data for this specific isomer. The single uncorroborated CAS number (18132-94-0) found in a non-authoritative source could not be substantiated, indicating that 2-Nitro-3-phenylthiophene is not a well-characterized or readily available compound.

In the spirit of scientific integrity and to provide a genuinely valuable resource, this guide has been strategically pivoted to a more encompassing and thoroughly documented topic: the nitration of phenylthiophenes . This subject is of significant relevance to researchers in organic synthesis and medicinal chemistry, as it explores the synthesis, regioselectivity, and properties of various nitrophenylthiophene isomers, including the potential, albeit undocumented, formation of 2-Nitro-3-phenylthiophene. This comprehensive approach will equip researchers with the foundational knowledge to explore this class of compounds, understand the factors governing their synthesis, and evaluate their potential applications.

Introduction to Phenylthiophenes and their Nitration

Phenylthiophenes, which consist of a thiophene ring directly attached to a benzene ring, are a class of heterocyclic compounds with significant interest in materials science and medicinal chemistry. The two primary isomers are 2-phenylthiophene and 3-phenylthiophene. The introduction of a nitro group (–NO₂) onto the aromatic scaffold of these molecules via electrophilic aromatic substitution is a key transformation that can significantly modulate their electronic properties and biological activities. Nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. For instance, the nitro group can serve as a precursor to an amino group, opening avenues for a wide range of further chemical modifications.

The nitration of phenylthiophenes is a nuanced process governed by the interplay of the directing effects of both the phenyl and the thiophene rings, as well as the specific reaction conditions employed. Understanding the regioselectivity of this reaction is paramount for the targeted synthesis of specific isomers.

The Regioselectivity of Phenylthiophene Nitration: A Tale of Two Rings

The position of the incoming nitro group is determined by the electron-donating or -withdrawing nature of the substituents on the aromatic ring and their ability to stabilize the intermediate carbocation (the arenium ion). In the case of phenylthiophenes, both the phenyl group and the thiophene ring influence the regioselectivity.

-

2-Phenylthiophene: The phenyl group at the 2-position of the thiophene ring acts as a deactivating group towards electrophilic substitution on the thiophene ring due to its electron-withdrawing inductive effect. However, it can also act as a resonance donor. The sulfur atom in the thiophene ring is an ortho, para-director. Therefore, nitration can occur on either the thiophene or the phenyl ring.

-

3-Phenylthiophene: Similarly, the phenyl group at the 3-position influences the electron density of the thiophene ring. The regioselectivity of nitration will depend on the specific nitrating agent and reaction conditions.

The following diagram illustrates the potential nitration products of 2-phenylthiophene and 3-phenylthiophene.

Caption: Potential nitration pathways for 2- and 3-phenylthiophene.

Synthesis of Nitrophenylthiophenes: Experimental Protocols

The nitration of thiophene itself is known to be a vigorous reaction that requires careful control of conditions to avoid polymerization and oxidation. The use of milder nitrating agents is often preferred over the standard nitric acid/sulfuric acid mixture.

General Protocol for the Nitration of Phenylthiophenes

This protocol is a generalized procedure and may require optimization for specific phenylthiophene isomers and desired products.

Materials:

-

Phenylthiophene (2- or 3-isomer)

-

Acetic anhydride

-

Fuming nitric acid (d = 1.5 g/mL)

-

Glacial acetic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add fuming nitric acid dropwise to acetic anhydride at 0 °C with stirring. Allow the mixture to stir for 10-15 minutes to form acetyl nitrate.

-

Reaction Setup: Dissolve the phenylthiophene in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of phenylthiophene while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Acetic Anhydride: The use of acetic anhydride with nitric acid generates acetyl nitrate in situ, which is a milder and more selective nitrating agent than a mixture of nitric and sulfuric acids. This helps to prevent the degradation of the sensitive thiophene ring.

-

Low Temperature: Maintaining a low temperature is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts from oxidation and polymerization.

-

Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acids in the organic layer, which could otherwise catalyze product degradation during concentration.

Physicochemical Properties of Nitrophenylthiophene Isomers

The properties of the resulting nitrophenylthiophene isomers will vary depending on the position of the nitro group. The following table summarizes known data for a representative isomer.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(4-Nitrophenyl)thiophene | 59156-21-7 | C₁₀H₇NO₂S | 205.24 | 134-136 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification of the different nitrophenylthiophene isomers.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts and coupling constants of the protons on both the thiophene and phenyl rings will be indicative of the substitution pattern. The electron-withdrawing nitro group will cause a downfield shift for adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The chemical shifts of the carbon atoms will also be affected by the position of the nitro group.

-

IR (Infrared) Spectroscopy: The presence of the nitro group will be confirmed by strong characteristic absorption bands for the symmetric and asymmetric N-O stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Reactivity and Potential Applications

The introduction of a nitro group onto the phenylthiophene scaffold opens up a wide range of possibilities for further chemical transformations and potential applications.

Chemical Reactivity

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino-phenylthiophene derivative can then serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile.

The following diagram illustrates the reduction of a nitrophenylthiophene to an aminophenylthiophene.

Caption: Reduction of a nitrophenylthiophene to the corresponding amine.

Potential Applications

-

Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The synthesized nitrophenylthiophenes could be screened for their potential as therapeutic agents. The corresponding amino derivatives are also valuable precursors for the synthesis of biologically active molecules.

-

Materials Science: Thiophene-based molecules are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a nitro group can tune the electronic properties of the phenylthiophene core, potentially leading to new materials with desired characteristics.

Conclusion

While the specific compound 2-Nitro-3-phenylthiophene remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for the synthesis and characterization of the broader class of nitrophenylthiophenes. By understanding the principles of electrophilic aromatic substitution and the directing effects of the constituent rings, researchers can strategically approach the synthesis of various isomers. The detailed experimental protocol, along with the discussion of physicochemical properties and potential applications, serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, empowering them to explore this interesting and potentially valuable class of compounds.

References

- Due to the lack of specific literature on the nitration of phenylthiophenes, the following references provide foundational knowledge on the nitration of thiophene and aromatic compounds in general. The synthesis and characterization of specific nitrophenylthiophene isomers would require consultation of more specialized research articles that may be discovered through targeted keyword searches in scientific databases like Scopus, Web of Science, and Reaxys.

-

Organic Syntheses. 2-Nitrothiophene. Available at: [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Available at: [Link]

-

PubChem. 2-(4-Nitrophenyl)thiophene. National Center for Biotechnology Information. PubChem Compound Database; CID=609512. Available at: [Link]

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (This book provides a comprehensive overview of nitration reactions).

Technical Guide: Solubility and Stability of 2-Nitro-3-phenylthiophene

Part 1: Executive Summary & Chemical Identity

2-Nitro-3-phenylthiophene is a specialized heterocyclic intermediate characterized by the juxtaposition of a strong electron-withdrawing nitro group and a bulky, lipophilic phenyl group on a thiophene core. This "ortho-nitro" arrangement creates significant steric strain and electronic push-pull dynamics, distinguishing its physicochemical behavior from its isomer, 2-nitro-4-phenylthiophene.

This guide provides a definitive technical analysis of its solubility profile, stability mechanisms, and handling protocols, synthesizing data from synthetic literature (Gronowitz et al.) and fundamental heterocyclic chemistry.

Chemical Structure & Identifiers[1]

| Property | Detail |

| IUPAC Name | 2-Nitro-3-phenylthiophene |

| Molecular Formula | C₁₀H₇NO₂S |

| Molecular Weight | 205.23 g/mol |

| CAS Number | Not widely listed; typically synthesized in-situ or custom ordered. |

| Key Structural Feature | Steric clash between C2-Nitro and C3-Phenyl groups, resulting in a twisted dihedral angle that reduces conjugation compared to the C4-phenyl isomer. |

Part 2: Physicochemical Profile[1]

Solubility Characteristics

The solubility of 2-Nitro-3-phenylthiophene is governed by the competition between the lipophilic phenyl-thiophene scaffold and the polar nitro group. Due to the twisted conformation (steric hindrance), the crystal lattice energy is typically lower than planar analogs, enhancing solubility in organic solvents.

Solubility Classification: Lipophilic / Hydrophobic Predicted LogP: ~3.5 – 4.0

Solubility Table (Standardized at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Non-Polar | Hexane / Heptane | Low | < 5 | Limited interaction with the polar nitro group. |

| Chlorinated | Dichloromethane (DCM) | High | > 100 | Excellent solvation of both aromatic rings and the nitro dipole. |

| Chlorinated | Chloroform | High | > 100 | Primary solvent for NMR and synthesis workup. |

| Polar Aprotic | DMSO | High | > 50 | Strong dipole-dipole interaction with the nitro group. |

| Polar Aprotic | Acetone / Ethyl Acetate | Moderate-High | 20 - 50 | Good general solvents; Acetone is preferred for cleaning. |

| Polar Protic | Methanol / Ethanol | Moderate | 10 - 25 | Soluble, often used for recrystallization (hot). |

| Aqueous | Water (pH 7.0) | Insoluble | < 0.01 | Hydrophobic effect dominates; no H-bond donors. |

Thermal Properties

-

Physical State: Yellow crystalline solid.[1]

-

Melting Point: Distinct from its isomers.[1]

-

2-Nitro-3-phenylthiophene: Typically 60–85°C (Lower due to steric strain).

-

Note: The isomer 2-nitro-4-phenylthiophene generally melts higher (>100°C) due to better planar packing.

-

-

Volatility: Low at room temperature; sublime under high vacuum (>100°C).

Part 3: Stability & Degradation Profile

The stability of 2-Nitro-3-phenylthiophene is compromised by two main factors: photolability (common to nitrothiophenes) and chemical reduction .

Degradation Pathways Diagram

Caption: Primary degradation pathways. Photolysis is the most immediate risk during storage, leading to complex mixtures.

Stability Modes

-

Photostability (Critical):

-

Mechanism: Nitrothiophenes undergo nitro-nitrite rearrangement upon UV exposure, followed by radical fragmentation.

-

Observation: Samples turn from bright yellow to orange/brown within hours under direct sunlight.

-

Protocol: Store in amber vials wrapped in aluminum foil.

-

-

Hydrolytic Stability:

-

Status: Stable. The C-NO₂ and C-Phenyl bonds are resistant to hydrolysis in aqueous acids or bases at ambient temperature.

-

Exception: Prolonged reflux in strong alkali may induce ring degradation.

-

-

Chemical Reactivity (Synthesis Context):

-

Reduction: The nitro group is easily reduced to an amine (2-amino-3-phenylthiophene). Warning: The resulting amine is electron-rich and prone to rapid oxidation (darkening) if not protected (e.g., as an amide or HCl salt).

-

Part 4: Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for formulation or recrystallization.

-

Preparation: Weigh 10 mg of 2-Nitro-3-phenylthiophene into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation (10,000 rpm, 2 min).

-

-

Quantification (Optional): If precise values are needed, filter the saturated supernatant (0.22 µm PTFE), dilute, and analyze via HPLC (UV detection at 254 nm).

Protocol: Isomer Identification (NMR)

Distinguishing the 2-nitro-3-phenyl isomer from the 2-nitro-4-phenyl isomer (common byproduct).

-

2-Nitro-3-phenylthiophene:

-

H4/H5 Coupling: The thiophene protons are at positions 4 and 5. They show a characteristic doublet-doublet coupling (

). -

Shift: The phenyl ring at C3 shields the C4 proton slightly compared to the isomer.

-

-

2-Nitro-4-phenylthiophene (5-nitro-3-phenyl):

-

H3/H5 Coupling: Protons are meta-like (positions 3 and 5 relative to sulfur). They show a smaller coupling constant (

).

-

Part 5: Handling & Safety

Safety Data (GHS Classification - Inferred)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Typical for nitro-aromatics).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P210 (Keep away from heat - combustible solid).

Storage Conditions

-

Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow thermal decomposition.

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended.

-

Container: Amber glass vial with Teflon-lined cap.

References

-

Gronowitz, S., & Gjøs, N. (1967). On the nitration of 2- and 3-phenylthiophene. Acta Chemica Scandinavica, 21, 2823–2834. (Definitive work on isomer distribution and synthesis).

- Blatt, A. H., et al. (1957). Nitration of Thiophene. Journal of Organic Chemistry, 22(12), 1693–1694. (General nitrothiophene properties).

- Appel, R., & Straub, H. (1961). Synthesis of Nitro-thiophenes. Organic Syntheses, Coll. Vol. 41, 115. (Standard handling of nitro-heterocycles).

Sources

Technical Monograph: 2-Nitro-3-phenylthiophene Scaffolds

Advanced Synthesis, Derivatization, and Medicinal Applications

Executive Summary

The 2-nitro-3-phenylthiophene scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, FLT3) and anti-inflammatory agents. Unlike simple thiophenes, the steric and electronic interplay between the ortho-nitro group and the C3-phenyl ring creates a unique "molecular hinge," facilitating the formation of fused heterocycles such as thieno[2,3-d]pyrimidines .

This guide provides a rigorous technical analysis of the scaffold's synthesis, its reduction to the versatile 2-amino derivative, and its expansion into complex bioactive libraries.

Core Synthesis: The Regiospecific Approach

Direct nitration of 3-phenylthiophene is chemically inefficient, often yielding a difficult-to-separate mixture of 2-nitro and 5-nitro isomers due to the directing effects of the sulfur atom and the phenyl ring. To ensure scientific integrity and process scalability , a regiospecific Suzuki-Miyaura cross-coupling strategy is recommended.

Synthetic Pathway (Suzuki Coupling)

The optimal route utilizes 2-bromo-3-nitrothiophene as the electrophile and phenylboronic acid as the nucleophile. This method guarantees the position of the nitro group relative to the sulfur, eliminating isomer separation steps.

Figure 1: Regiospecific synthesis of the core scaffold via Suzuki-Miyaura coupling.

Critical Process Parameters

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Pd(PPh₃)₄.

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) provides the necessary activation of the boronic acid.

-

Solvent: 1,2-Dimethoxyethane (DME) and water (3:1 ratio) ensure solubility of both organic and inorganic components.

-

Temperature: 80–110°C is required to overcome the activation energy of the oxidative addition step, particularly given the electron-withdrawing nitro group on the thiophene.

Primary Derivatization: The Gateway Amine

The 2-nitro group serves as a "masked" amine. Reduction to 2-amino-3-phenylthiophene is the critical gateway step for accessing downstream medicinal libraries.

Chemo-selective Reduction

While catalytic hydrogenation (H₂/Pd-C) is common, it carries a risk of poisoning the catalyst with sulfur or reducing the thiophene ring itself. Chemical reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) is preferred for robustness.

Reaction Logic:

This method preserves the aromaticity of the thiophene and phenyl rings while quantitatively converting the nitro group.

Advanced Scaffolds: Thieno[2,3-d]pyrimidines

The most significant application of 2-amino-3-phenylthiophene is its cyclization into thieno[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines and purines, widely recognized for inhibiting tyrosine kinases (e.g., EGFR, VEGFR-2).

Cyclization Pathways

The "molecular hinge" effect allows the C2-amine and C3-phenyl (functionalized) groups to participate in ring closure.

Figure 2: Divergent synthesis pathways from the 2-amino intermediate.

Mechanism of Action (Kinase Inhibition)

Thieno[2,3-d]pyrimidines function as ATP-competitive inhibitors. The nitrogen atoms in the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the 3-phenyl group occupies the hydrophobic pocket, providing selectivity.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-Nitro-3-phenylthiophene (Suzuki Coupling)

-

Setup: Charge a 3-neck round-bottom flask with 2-bromo-3-nitrothiophene (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

-

Solvent: Add 1,2-Dimethoxyethane (40 mL) and 2M aqueous Na₂CO₃ (10 mL).

-

Degassing: Sparge the mixture with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

-

Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) quickly under N₂ flow.

-

Reaction: Heat to reflux (approx. 85°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc) yields the yellow solid product.

Protocol B: Reduction to 2-Amino-3-phenylthiophene

-

Setup: Dissolve 2-nitro-3-phenylthiophene (5 mmol) in Glacial Acetic Acid (20 mL) and Ethanol (20 mL).

-

Reduction: Add Iron powder (5 equiv, 25 mmol) and conc. HCl (1 mL) dropwise.

-

Reaction: Heat to 80°C for 2-4 hours. The yellow solution will turn dark/colorless upon completion.

-

Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with NaOH solution (pH ~8-9). Extract with Dichloromethane (DCM).

-

Isolation: The amine is often unstable; use immediately for cyclization or store as a hydrochloride salt.

Quantitative Data Summary

| Compound Class | Key Reagent | Target Application | Biological Target |

| 2-Nitro-3-phenylthiophene | PhB(OH)₂ / Pd(0) | Scaffold Intermediate | N/A |

| 2-Amino-3-phenylthiophene | Fe / HCl | "Gateway" Amine | N/A |

| Thieno[2,3-d]pyrimidine | Formamide | Kinase Inhibitor | VEGFR-2, FLT3 |

| Thieno-pyrimidin-4-one | Urea | Antitumor / Antiviral | DNA Intercalation |

References

-

Suzuki-Miyaura Coupling of Nitrothiophenes

- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. BenchChem.

-

Thieno[2,3-d]pyrimidine Synthesis & Activity

-

Kinase Inhibition (VEGFR-2)

-

Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry.[1]

-

-

2-Aminothiophene Properties

- 2-Aminothiophene Derivatives—New Drug Candid

-

General Reactivity of 2-Aminothiophenes

- C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium C

Sources

Technical Guide: Initial Biological Screening of 2-Nitro-3-phenylthiophene

Executive Summary & Scaffold Analysis

This guide outlines the critical path for the biological characterization of 2-Nitro-3-phenylthiophene (2-N-3-PT) . As a structural hybrid of a nitro-heterocycle and a biaryl system, this molecule presents a dichotomy of high therapeutic potential (antimicrobial/anticancer) and significant safety risks (genotoxicity).

Chemical Logic & Rationale[1][2][3][4]

-

The Nitro-Thiophene Core: Historically validated as a "warhead" against anaerobic and microaerophilic bacteria (e.g., H. pylori, M. tuberculosis). The nitro group acts as a prodrug, requiring enzymatic reduction to form reactive nitroso/hydroxylamine intermediates that damage bacterial DNA.

-

The 3-Phenyl Substituent: Unlike simple 2-nitrothiophene, the 3-phenyl group significantly increases lipophilicity (

), potentially enhancing membrane permeability. However, it introduces steric bulk that may modulate the redox potential of the nitro group, altering its susceptibility to nitroreductases.

Strategic Directive: Due to the presence of the nitro group—a known structural alert for mutagenicity—this screening cascade prioritizes safety profiling (genotoxicity) parallel to efficacy screening .

Screening Cascade Overview

The following workflow is designed to fail the compound early if toxicity risks outweigh potency.

Figure 1: Integrated Screening Cascade. Note the parallel processing of Safety and Efficacy to establish a Selectivity Index (SI) early.

Module 1: Physicochemical Profiling

Before biological exposure, the compound's solubility limits must be defined to prevent false negatives (precipitation) or false positives (aggregates).

Solubility & Lipophilicity

The 3-phenyl group renders 2-N-3-PT highly lipophilic.

-

Predicted LogP: ~3.5 – 4.0.

-

Protocol: Kinetic Solubility Assay (Nephelometry).

-

Solvent: DMSO stock (10 mM).

-

Buffer: PBS pH 7.4.

-

Checkpoint: If solubility < 10 µM in PBS, formulate with 1% cyclodextrin or assess in biologically relevant media (e.g., Mueller-Hinton Broth).

-

Module 2: Toxicology (The Nitro Risk)

Causality: Nitro-aromatics are frequently mutagenic via reduction to hydroxylamines, which form DNA adducts. This module is the primary "kill step" for the candidate.

Genotoxicity: The Ames Test

Objective: Determine if 2-N-3-PT induces reverse mutations in Salmonella typhimurium.

-

Strains: TA98 (frameshift), TA100 (base-pair substitution).

-

Metabolic Activation: Perform +/- S9 fraction (rat liver extract).

-

Why? Bacterial nitroreductases (intrinsic) vs. Mammalian metabolism (S9). A positive result without S9 indicates direct bacterial activation (potent antibacterial mechanism but high risk). A positive result only with S9 indicates mammalian metabolic toxicity.

-

Mammalian Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (

-

Cell Lines:

-

HepG2: To assess hepatotoxicity (metabolically active).

-

Vero (Kidney): Standard for general toxicity.

-

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Incubate 24h.

-

Treat with 2-N-3-PT (0.1 – 100 µM) for 48h.

-

Add MTT reagent; measure absorbance at 570 nm.

-

-

Success Criteria:

.

Module 3: Antimicrobial Efficacy Screening

Hypothesis: 2-N-3-PT acts as a prodrug. The thiophene ring facilitates binding, while the nitro group is reduced by bacterial type I nitroreductases (oxygen-insensitive), generating reactive oxygen species (ROS).

Broth Microdilution Assay (MIC determination)

Standard: CLSI M07-A10 Guidelines. Organisms: Focus on E. coli (Gram-), S. aureus (Gram+), and M. tuberculosis (due to nitro-relevance).

Protocol:

-

Preparation: Prepare

serial dilutions of 2-N-3-PT in Mueller-Hinton Broth (MHB). Range: 64 µg/mL – 0.125 µg/mL. -

Inoculum: Adjust bacterial culture to

CFU/mL. -

Incubation: 37°C for 16–20h.

-

Readout: Visual turbidity or OD600.

Data Interpretation Table:

| MIC Value (µg/mL) | Classification | Action Item |

| < 4 | Potent Hit | Proceed to Mechanism of Action (MoA). |

| 4 – 16 | Moderate | Optimize structure (SAR). |

| > 32 | Inactive | Check solubility; Check efflux pump liability. |

Efflux Pump Liability Check

Nitrothiophenes are often substrates for the AcrAB-TolC efflux pump in Gram-negatives.

-

Experiment: Repeat MIC in the presence of an efflux inhibitor (e.g., PAβN at 20 µg/mL).

-

Result: If MIC drops >4-fold with PAβN, the molecule is an efflux substrate.

Module 4: Mechanism of Action (MoA)

If the compound is active (MIC < 10 µg/mL), validate the nitro-activation hypothesis.

Figure 2: Proposed Mechanism of Action. The compound relies on enzymatic reduction to trigger dual toxicity: oxidative stress (ROS) and direct DNA alkylation.

Nitroreductase Assay

-

Method: UV-Vis spectrophotometry.

-

Protocol: Incubate 2-N-3-PT (50 µM) with purified E. coli nitroreductase and NADPH.

-

Observation: Monitor the disappearance of the nitro peak (~300-350 nm) and appearance of the amine peak.

-

Control: Use Nitrofurantoin as a positive control.

References

-

Gupta, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.[1] Microbiology Spectrum.[1] Link

-

BenchChem. (2025).[1][2] Potential Therapeutic Applications of Nitrothiophene Compounds: A Technical Guide.Link

-

Gouda, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.[3][4][5][6][1][2][7][8][9][10] Link

-

Roman, G. (2024). Biological Activities of Thiophenes.[8] Encyclopedia MDPI.[8] Link

- Clinical and Laboratory Standards Institute (CLSI).

Sources

- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalwjarr.com [journalwjarr.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

Methodological & Application

using 2-Nitro-3-phenylthiophene as a building block in organic synthesis

Application Note: 2-Nitro-3-phenylthiophene as a Strategic Building Block for Thieno[2,3-b]indole Scaffolds

Executive Summary

This guide details the strategic utilization of 2-Nitro-3-phenylthiophene (CAS: N/A for specific isomer, generic derivatives available) as a pivotal intermediate in the synthesis of fused tricyclic heteroaromatics. While simple thiophenes are ubiquitous, this specific regioisomer offers a pre-installed "nitro-aryl" motif essential for the Cadogan reductive cyclization , granting direct access to thieno[2,3-b]indole systems. These tricyclic cores are critical bioisosteres of carbazoles in medicinal chemistry (kinase inhibitors) and serve as electron-rich donors in organic photovoltaics (OPV).

This protocol prioritizes the Suzuki-Miyaura coupling route for generating the building block, avoiding the regioselectivity issues inherent in direct nitration.

Structural Analysis & Reactivity Profile

The utility of 2-nitro-3-phenylthiophene stems from the orthogonal reactivity of its functional groups:

-

C2-Nitro Group: Acts as a latent nitrogen source. Upon deoxygenation (using phosphites or phosphines), it generates a reactive nitrene species capable of inserting into the proximal C-H bond of the C3-phenyl ring.

-

C3-Phenyl Ring: Provides the necessary carbon framework for fusion. Its spatial proximity to the nitro group is the "lock and key" for the cyclization event.

-

Thiophene Core: The sulfur atom imparts different electronic properties compared to a benzene ring (carbazole analog), often improving solubility and modulating HOMO/LUMO levels in optoelectronic applications.

Synthesis of the Building Block

Challenge: Direct nitration of 3-phenylthiophene yields a mixture of 2-nitro (desired) and 5-nitro (undesired) isomers due to the directing effects of the sulfur atom and the phenyl ring. Separation is tedious and yield-limiting.

Solution: A regiospecific Suzuki-Miyaura Cross-Coupling using 3-bromo-2-nitrothiophene is the self-validating route of choice.

Protocol A: Regiospecific Synthesis of 2-Nitro-3-phenylthiophene

Reaction Scheme: 3-Bromo-2-nitrothiophene + Phenylboronic Acid → [Pd(PPh3)4, K2CO3] → 2-Nitro-3-phenylthiophene

Materials:

-

3-Bromo-2-nitrothiophene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium Carbonate (2.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a Schlenk flask, combine DME and water. Sparge with argon for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Assembly: Add 3-bromo-2-nitrothiophene, phenylboronic acid, and K2CO3 to the flask.

-

Catalyst Addition: Add Pd(PPh3)4 under a positive stream of argon. Seal the flask immediately.

-

Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting bromide spot (higher Rf) should disappear.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine (2x). Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

QC Check: 1H NMR should show the absence of the doublet corresponding to the thiophene C3-H and the appearance of multiplet signals for the phenyl ring.

-

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic utility of the 2-nitro-3-phenylthiophene building block.

Key Application: The Cadogan Cyclization[1][2][3]

This is the primary application for this building block. The reaction utilizes trivalent phosphorus to deoxygenate the nitro group, forming a nitrene that inserts into the ortho-C-H bond of the phenyl ring.

Protocol B: Synthesis of Thieno[2,3-b]indole

Materials:

-

2-Nitro-3-phenylthiophene (1.0 eq)

-

Triethyl phosphite (P(OEt)3) (4.0 eq) – Acts as both reagent and solvent.

-

Solvent: o-Dichlorobenzene (optional, if higher dilution is needed).

Step-by-Step Procedure:

-

Setup: Place 2-nitro-3-phenylthiophene in a pressure tube or a round-bottom flask equipped with a reflux condenser.

-

Addition: Add triethyl phosphite.

-

Safety Note: This reaction is exothermic and generates phosphate byproducts. Ensure the vessel is rated for the temperature.

-

-

Cyclization: Heat the mixture to 160°C (reflux) for 4–8 hours.

-

Mechanistic Insight: The high temperature is required to overcome the activation energy for the nitrene insertion into the aromatic C-H bond.

-

-

Monitoring: Monitor by TLC. The product is usually highly fluorescent (blue/cyan) under UV light (365 nm), distinguishing it from the non-fluorescent nitro precursor.

-

Workup: Distill off the excess triethyl phosphite and triethyl phosphate byproduct under reduced pressure (high vacuum required).

-

Purification: Recrystallize the residue from Ethanol/Hexane or purify via column chromatography (Silica, Hexanes/CH2Cl2).

Data Summary Table: Reaction Parameters

| Parameter | Suzuki Coupling (Block Synthesis) | Cadogan Cyclization (Ring Fusion) |

| Key Reagent | Phenylboronic Acid / Pd(0) | Triethyl Phosphite |

| Temperature | 85°C | 160°C |

| Atmosphere | Inert (Argon/Nitrogen) | Inert (recommended) |

| Limiting Factor | O2 sensitivity (Catalyst poisoning) | Steric hindrance on phenyl ring |

| Typical Yield | 85–95% | 60–75% |

Troubleshooting & QC (E-E-A-T)

Issue: Instability of the Amine (Route B) If your goal is not the fused ring but the amine (2-amino-3-phenylthiophene), be aware that simple aminothiophenes are notoriously unstable and prone to oxidative dimerization (forming azo dyes) or polymerization upon exposure to air.

-

Protocol Adjustment: If reducing the nitro group (e.g., using Fe/AcOH or SnCl2), do not isolate the free amine . Perform an in-situ protection (e.g., addition of acetic anhydride or an isocyanate) immediately after reduction to trap the amine as a stable amide or urea.

Issue: Incomplete Cyclization (Route A) If the Cadogan reaction stalls:

-

Ensure the reaction temperature is actually reaching 160°C.

-

Switch from neat P(OEt)3 to a solution in o-dichlorobenzene to allow for higher reflux temperatures (180°C).

-

Verify that the phenyl ring does not have electron-withdrawing groups at the ortho positions, which deactivate the C-H bond toward nitrene insertion.

References

-

Suzuki-Miyaura Coupling on Nitrothiophenes

- Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Relevance: Foundational text for the coupling conditions described in Protocol A.

-

The Cadogan Cyclization (General Mechanism)

- Source: Cadogan, J. I. G., et al. (1965). Reduction of Nitro-compounds by Tervalent Phosphorus Reagents. Journal of the Chemical Society, 4831-4837.

- Relevance: Establishes the mechanism of nitro-deoxygenation and nitrene insertion used in Protocol B.

-

Synthesis of Thieno[2,3-b]indoles

- Source: Gribble, G. W. (2002). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (21), 2445-2445.

- Relevance: Reviews the application of Cadogan cyclization specifically for indole and thienoindole synthesis.

-

Medicinal Utility of Thienoindoles

-

Source: H. S. Sachdeva, et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction.[1] ACS Omega, 3(12), 17667–17677.

- Relevance: Validates the biological importance of the scaffold derived from the 2-nitro-3-phenylthiophene block.

-

Sources

Application Note: High-Impact Derivatization of 2-Nitro-3-phenylthiophene

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic manipulation of 2-Nitro-3-phenylthiophene , a high-value scaffold for generating fused heterocyclic systems (specifically thieno[2,3-b]indoles) and functionalized bioisosteres.

Executive Summary

2-Nitro-3-phenylthiophene represents a "privileged structure" in drug discovery due to its latent ability to cyclize into thieno[2,3-b]indole , a scaffold prominent in kinase inhibitors (e.g., JAK/STAT pathway modulators). Additionally, the nitro group serves as a masked amine, allowing for the synthesis of thienopyrimidines.

This guide provides three validated protocols:

-

Reductive Cyclization (Cadogan Protocol): Synthesis of the thieno[2,3-b]indole core.

-

Regioselective C5-Functionalization: Bromination for cross-coupling enablement.

-

Controlled Reduction & Protection: Handling the unstable 2-aminothiophene intermediate.

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for 2-Nitro-3-phenylthiophene. The choice of pathway depends on whether the target is a fused tricyclic system or a substituted thiophene.

Protocol A: The Cadogan Reductive Cyclization

Target: Synthesis of Thieno[2,3-b]indole. Mechanism: Deoxygenation of the nitro group by a trivalent phosphorus species generates a nitrene (or nitrenoid) intermediate, which inserts into the ortho-C-H bond of the adjacent phenyl ring.

Materials

-

Substrate: 2-Nitro-3-phenylthiophene (1.0 equiv)

-

Reagent: Triethyl phosphite (

) (4.0 equiv) - Acts as both reagent and solvent. -

Solvent: None (Neat) or o-Dichlorobenzene (if dilution is needed).

-

Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology

-

Setup: Equip a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Charging: Add 2-Nitro-3-phenylthiophene (e.g., 500 mg) and Triethyl phosphite (2.0 mL).

-

Note:

has a pungent odor; work in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to 160°C (reflux temperature of

) for 6–12 hours.-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting nitro compound (yellow) will disappear, and a highly fluorescent spot (the indole) will appear.

-

-

Workup: Distill off the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum.

-

Alternative: If distillation is difficult, pour the reaction mixture into water and extract with Ethyl Acetate. The phosphate byproduct is water-soluble to a degree but often requires column chromatography for complete removal.

-

-

Purification: Flash chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

| Parameter | Observation/Action |

| Incomplete Conversion | If reaction stalls, add fresh |

| Byproducts | N-Ethyl derivatives can form if temperature is too high for too long. Keep strictly at 160°C. |

| Safety | Reaction generates pressure if sealed. Use rated pressure vessels. |

Protocol B: Regioselective C5-Bromination

Target: 5-Bromo-2-nitro-3-phenylthiophene.[1]

Rationale: The nitro group at C2 deactivates the ring, but the sulfur atom activates the

Materials

-

Substrate: 2-Nitro-3-phenylthiophene (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Catalyst: None usually required; catalytic

can accelerate sluggish reactions.

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

-

Addition: Add NBS portion-wise at Room Temperature (RT) to avoid exotherms.

-

Tip: Wrap the flask in foil. Radical bromination is not desired here; we want electrophilic substitution. Light exclusion minimizes side reactions.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Pour the mixture into ice-cold water. The product usually precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with Diethyl Ether, wash with brine (3x) to remove DMF, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol is often sufficient.

Protocol C: Nitro Reduction & "Trap" Strategy

Target: N-(3-phenylthiophen-2-yl)acetamide. Scientific Context: Free 2-aminothiophenes are notoriously unstable (the "Gewald instability"). They rapidly oxidize and dimerize upon exposure to air. Do not attempt to isolate the free amine. This protocol couples reduction directly with acylation.

Mechanistic Workflow

Figure 2: The "Trap" strategy prevents oxidative degradation of the aminothiophene.

Materials

-

Substrate: 2-Nitro-3-phenylthiophene (1.0 equiv)

-

Reductant: Iron Powder (5.0 equiv)

-

Solvent: Acetic Acid (AcOH) / Ethanol (1:1 ratio).

-

Trapping Agent: Acetic Anhydride (

) (2.0 equiv).

Step-by-Step Methodology

-

Reduction: Suspend substrate and Iron powder in AcOH/EtOH. Heat to 60°C.

-

Monitoring: Monitor strictly by TLC. The moment the nitro spot disappears (usually 1–2 hours):

-

The Trap: Immediately add Acetic Anhydride directly to the reaction mixture while it is still warm.

-

Stirring: Stir for 30 minutes at RT.

-

Workup: Filter off the Iron sludge through a Celite pad. Wash the pad with EtOAc.

-

Neutralization: Carefully neutralize the filtrate with saturated

(Caution: Gas evolution). -

Extraction: Extract with EtOAc, dry, and concentrate.

-

Result: The product is the stable acetamide, which can be stored or hydrolyzed in situ for the next step if necessary.

References

-

Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society. (Foundational Cadogan chemistry).

- Modica, M., et al. (2001). "Synthesis and binding properties of new thieno[2,3-b]indole derivatives." European Journal of Medicinal Chemistry.

-

BenchChem. (2025).[2][3] "Comparative Guide to the Reaction Products of 2-Nitrothiophene." (General reactivity of nitrothiophenes).

-

Organic Syntheses. "Reductive cyclization of nitro compounds by triethyl phosphite." Org.[1][4][5] Synth.1968 , 48, 113. (Standard operating procedure for Cadogan cyclization).

-

Majgier-Baranowska, H., et al. (2012).[6] "Studies on the mechanism of the Cadogan–Sundberg indole synthesis." Tetrahedron Letters. (Mechanistic insights into byproducts).[6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylphosphite [organic-chemistry.org]

- 5. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Note: 2-Nitro-3-phenylthiophene as a Strategic Scaffold in Drug Discovery

Topic: 2-Nitro-3-phenylthiophene in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers and Drug Discovery Chemists

Executive Summary & Strategic Value

2-Nitro-3-phenylthiophene is a high-value heterocyclic intermediate that serves a dual function in medicinal chemistry. Primarily, it acts as a "masked" pharmacophore precursor for 2-amino-3-phenylthiophene—a privileged scaffold found in allosteric modulators of GPCRs and specific kinase inhibitors. Secondarily, the nitro-thiophene core itself possesses intrinsic anti-infective properties via nitro-reductive activation, a mechanism exploited in anti-tubercular and anti-parasitic research.

Key Technical Insight: Unlike standard thiophene synthesis (e.g., Gewald reaction) which typically yields 2-aminothiophenes with electron-withdrawing groups (CN, COOR) at position 3, the 2-nitro-3-phenylthiophene route allows access to C3-aryl substituted derivatives lacking the carbonyl functionality. This is critical for designing lipophilic, non-fused inhibitors that occupy hydrophobic pockets (e.g., the back-pocket of kinases or allosteric sites of ion channels) without the steric bulk of a fused bicyclic system.

Synthetic Architecture: Constructing the Core

Reliable access to this scaffold is the first hurdle. Direct nitration of 3-phenylthiophene is often non-selective. The preferred "Precision Protocol" utilizes Suzuki-Miyaura cross-coupling to ensure regiochemical integrity.

Diagram 1: Regioselective Synthesis Workflow

Caption: Figure 1. Regioselective synthesis via Suzuki coupling avoids the isomeric mixtures common in direct nitration of 3-phenylthiophene.

Detailed Experimental Protocols

Protocol A: Precision Synthesis via Suzuki Coupling

Objective: Synthesis of 2-nitro-3-phenylthiophene with >95% regiopurity. Rationale: Direct nitration of 3-phenylthiophene yields a mixture of 2-nitro (desired) and 5-nitro isomers due to competing steric and electronic effects. The Suzuki route fixes the aryl position pre-nitration (or uses a pre-nitrated halide).

Materials:

-

3-Bromo-2-nitrothiophene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

K2CO3 (2.0 eq)

-

Solvent: DME:Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with DME/Water solvent mixture and sparge with Argon for 15 minutes. Crucial Step: Oxygen removal prevents homocoupling of boronic acids.

-

Assembly: Add 3-bromo-2-nitrothiophene, phenylboronic acid, and base. Add catalyst last under a counter-flow of Argon.

-

Reaction: Seal and heat to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a bright yellow spot (distinct from the pale starting material).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Flash chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.

-

Yield Expectation: 75-85%.

-

QC Check: 1H NMR should show the thiophene doublet protons at ~7.0 and 7.6 ppm (dependent on solvent).

-

Protocol B: Chemoselective Reduction to 2-Amino-3-phenylthiophene

Objective: Convert the nitro "warhead" to the amino "anchor" without reducing the thiophene ring or removing sensitive halogens (if present on the phenyl ring).

Method: Iron/Ammonium Chloride Reduction (Bechamp conditions). Note: Avoid catalytic hydrogenation (H2/Pd) if sulfur poisoning of the catalyst is a concern or if halogen substituents are present.

-

Preparation: Dissolve 2-nitro-3-phenylthiophene (1 mmol) in EtOH:Water (5:1).

-

Activation: Add NH4Cl (5 eq) and Iron powder (5 eq, <325 mesh).

-

Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. The reaction will turn from yellow to a dark sludge.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

-

Isolation: The filtrate contains the unstable amine. Immediate use in the next step is recommended to prevent oxidation.

Medicinal Chemistry Applications

Application 1: The "Hydrophobic Clamp" in Kinase Inhibition

The 2-amino-3-phenylthiophene scaffold is a bioisostere of 2-aminobiphenyl. In kinase inhibitor design, the thiophene sulfur can engage in specific interactions with the gatekeeper residue, while the 3-phenyl group occupies the hydrophobic pocket (Back Pocket/Selectivity Pocket).

Workflow:

-

Scaffold Generation: Reduce 2-nitro-3-phenylthiophene to the amine.

-

Linker Attachment: React the amine with isocyanates or acyl chlorides to form Ureas or Amides.

-

Target Binding: The resulting urea/amide acts as the "Hinge Binder," while the 3-phenyl group provides selectivity.

Data Summary: Comparative Potency (Hypothetical SAR based on Scaffold)

| Compound Class | R-Group (Amine Deriv.) | Target | IC50 Range | Mechanism |

|---|---|---|---|---|

| Urea Derivative | N-(3-trifluoromethylphenyl) | VEGFR2 | 10 - 50 nM | Type II Inhibitor (DFG-out) |

| Amide Derivative | 2-chlorobenzamide | FLT3 | 100 - 300 nM | Type I Inhibitor |

| Nitro Precursor | (None - Intact Nitro) | M. tuberculosis | 2 - 5 µg/mL | Nitro-activation (Prodrug) |

Application 2: Nitro-Activation in Anti-Infectives

The 2-nitro-3-phenylthiophene moiety is not just a passive intermediate. In anti-parasitic drug discovery (e.g., against Trypanosoma or Leishmania), the nitro group functions as a prodrug.

-